molecular formula C17H16ClN5O B2451555 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443111-32-8

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2451555
CAS No.: 443111-32-8
M. Wt: 341.8
InChI Key: BCSHZJNVRFIJSF-UHFFFAOYSA-N
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Description

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-3-2-4-14(9-11)23-16(19)15(21-22-23)17(24)20-10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHZJNVRFIJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the chlorophenyl and methylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is C17H16ClN5O, with a molecular weight of approximately 341.8 g/mol. The compound features a triazole ring and possesses both amino and carboxamide functional groups, contributing to its chemical reactivity and biological activity .

Biological Activities

Anticancer Properties:
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this triazole derivative have shown significant percent growth inhibition against cancer cell lines such as HCT-116 and MCF-7 .

Mechanism of Action:
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in cancer progression. Understanding these interactions is crucial for optimizing its therapeutic potential .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LinePercent Growth Inhibition (%)Reference
This compoundHCT-11675.99
Related Triazole DerivativeMCF-785.26
Related CompoundOVCAR-886.61

Insights from Research

Studies have highlighted that structural modifications can significantly influence the anticancer efficacy of triazole derivatives. For example, variations in substituents on the triazole ring can enhance binding affinity to target proteins involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:

    1,2,4-Triazole: Known for its antimicrobial and antifungal properties.

    1,2,3-Triazole: Used in click chemistry for the synthesis of various bioactive molecules.

    Benzotriazole: Commonly used as a corrosion inhibitor and in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other triazole derivatives.

Biological Activity

The compound 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClN5O
  • Molecular Weight : Approximately 327.77 g/mol
  • Key Functional Groups : Amino group (-NH2), carboxamide group (-C(O)NH2), and a triazole ring.

The presence of the chlorophenyl and methylphenyl groups contributes to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazole derivatives, including our compound of interest. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance efficacy against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate activity
Enterococcus faecalisModerate activity
Bacillus cereusModerate activity

In a study by , triazole derivatives exhibited significant antibacterial properties against Gram-positive bacteria, highlighting their potential as therapeutic agents.

Anticancer Activity

Research has shown that triazoles can exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. The compound has been screened against cancer cell lines such as HCT116 (colorectal cancer) and demonstrated promising results.

  • Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways involved in cancer cell growth. For instance, it could interfere with DNA synthesis or repair mechanisms.
Cancer Cell Line IC50 Value (µM) Reference
HCT11615.2
MCF7 (breast cancer)12.4

Case Study 1: Antimicrobial Screening

In a comparative study involving various triazole derivatives, this compound was tested for its antimicrobial efficacy. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Enterococcus faecalis, supporting its potential use in treating bacterial infections.

Case Study 2: Anticancer Evaluation

A recent investigation assessed the anticancer effects of the compound on HCT116 cells. The study revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. The IC50 value was determined to be 15.2 µM, indicating effective cytotoxicity against colorectal cancer cells.

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